Home > Products > Screening Compounds P101594 > Laninamivir octanoate monohydrate
Laninamivir octanoate monohydrate - 1233643-88-3

Laninamivir octanoate monohydrate

Catalog Number: EVT-272493
CAS Number: 1233643-88-3
Molecular Formula: C21H38N4O9
Molecular Weight: 490.554
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Laninamivir Octanoate Monohydrate, also known as Inavir and CS-8958, is a neuraminidase inhibitor that exhibits clinical efficacy for both treatment and prophylaxis of influenza virus infection, resulting from hydrolytic bioactivation into its pharmacologically active metabolite laninamivir in the pulmonary tissue.
Overview

Laninamivir octanoate monohydrate is a prodrug of laninamivir, a long-acting neuraminidase inhibitor used primarily for the treatment and prophylaxis of influenza virus infections. It is characterized by its ability to inhibit viral replication effectively, making it a significant compound in antiviral therapy. The compound is administered via inhalation, allowing for direct delivery to the respiratory tract, where it exerts its therapeutic effects.

Source

Laninamivir octanoate monohydrate is derived from laninamivir, which itself is synthesized through various chemical methods. The compound is recognized for its pharmacological activity against influenza virus A and B, and its formulation as a hydrate enhances its stability and bioavailability when delivered through nebulizers or inhalers .

Classification

Laninamivir octanoate monohydrate falls under the category of antiviral agents, specifically classified as a neuraminidase inhibitor. This class of drugs works by blocking the neuraminidase enzyme, which is crucial for the viral life cycle, thereby preventing viral replication and spread within the host .

Synthesis Analysis

Methods and Technical Details

The synthesis of laninamivir octanoate involves several steps that convert laninamivir into its octanoate form. Typically, this process includes the esterification of laninamivir with octanoic acid or its derivatives in the presence of activating agents such as carbamoyl chloride or 4-dimethylaminopyridine (DMAP).

  1. Esterification: The reaction between laninamivir and octanoic acid produces laninamivir octanoate.
  2. Purification: The resulting product is purified through crystallization or chromatography to obtain laninamivir octanoate monohydrate with high purity levels .

The synthesis has been optimized for industrial-scale production, achieving yields suitable for clinical use.

Molecular Structure Analysis

Structure and Data

Laninamivir octanoate monohydrate has a molecular formula of C21H38N4O9C_{21}H_{38}N_{4}O_{9} and a molar mass of approximately 462.56 g/mol. The structure features:

  • A neuraminic acid core,
  • An octanoate side chain that enhances lipid solubility,
  • A hydroxyl group that contributes to its hydrophilicity.

The compound's structural attributes facilitate its absorption and retention in respiratory tissues following inhalation .

Chemical Reactions Analysis

Reactions and Technical Details

Laninamivir octanoate undergoes hydrolysis in vivo to release active laninamivir upon administration. This reaction is catalyzed by esterases present in the body, particularly in the lungs:

  1. Hydrolysis Reaction:
    Laninamivir octanoate+H2OLaninamivir+Octanoic acid\text{Laninamivir octanoate}+H_2O\rightarrow \text{Laninamivir}+\text{Octanoic acid}

This conversion is crucial for its mechanism of action as it allows the prodrug to exert its antiviral effects effectively.

Mechanism of Action

Process and Data

Laninamivir acts primarily by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition blocks the cleavage of sialic acid residues from glycoproteins on host cells, preventing the release of new viral particles from infected cells. As a result:

  • Viral replication is halted,
  • The spread of infection within the respiratory tract is minimized.

The effectiveness of laninamivir has been demonstrated in clinical studies, showing significant reductions in viral load following administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its formulation into inhalable aerosols.
  • Stability: Exhibits good stability under dry conditions but may form hydrates when exposed to moisture.

Chemical Properties

  • pH Range: Typically stable within a pH range of 4 to 7.
  • Melting Point: The melting point can vary based on hydration state but generally lies within typical ranges for similar compounds.

These properties are critical for formulating effective delivery systems for therapeutic applications .

Applications

Scientific Uses

Laninamivir octanoate monohydrate is primarily utilized in:

  • Antiviral Therapy: Used as a treatment for influenza virus infections, particularly in cases resistant to other antiviral agents.
  • Prophylaxis: Administered to prevent influenza infection in at-risk populations.
  • Research: Studied for potential applications against other viral infections due to its mechanism of action against neuraminidase enzymes.

The compound's ability to be administered via inhalation makes it particularly advantageous for targeting respiratory infections directly .

Chemical Structure and Nomenclature

Structural Characterization of Laninamivir Octanoate Monohydrate

Laninamivir octanoate monohydrate (chemical name: (2R,3R,4S)-3-acetamido-4-guanidino-2-((1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl)-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate) is a prodrug derivative of the neuraminidase inhibitor laninamivir (R-125489). Its molecular formula is C₂₁H₃₆N₄O₈·H₂O, with a molecular weight of 490.55 g/mol [2] [6]. The structure features three critical regions:

  • A dihydropyran ring serving as the core scaffold
  • A 4-guanidino moiety at the C4 position, essential for potent neuraminidase binding
  • A modified glycerol side chain at C6 where the 7-hydroxyl group is replaced by a methoxy group and the 9-hydroxyl is esterified with octanoic acid [3] [4]

The monohydrate designation indicates crystalline water molecules in its lattice, influencing stability and solubility. This compound exists as a white to off-white solid powder, typically characterized by >98% purity for research applications. Its solubility profile shows high solubility in dimethyl sulfoxide (DMSO) but limited aqueous solubility, a property addressed through prodrug design [2] [6].

Comparative Analysis with Zanamivir and Other Neuraminidase Inhibitors

Laninamivir octanoate shares structural homology with zanamivir but features strategic modifications that enhance its pharmacokinetic profile:

Table 1: Structural and Functional Comparison of Neuraminidase Inhibitors

CompoundC4 SubstituentC7 ModificationC9 ModificationIC₅₀ Range (nM)*
LaninamivirGuanidinoMethoxy-OH0.95–1.73
ZanamivirGuanidino-OH-OH0.61–2.60
Oseltamivir carboxylate-NH₂Pentyl ether-COOH0.13–4.40
Laninamivir octanoateGuanidinoMethoxyOctanoate ester39.2–1170

*Data aggregated from [1] [3] [4]; values represent inhibition of various influenza A/B strains

Key distinctions include:

  • 7-Methoxy substitution: Replaces the 7-hydroxyl group in zanamivir, reducing polarity and enhancing membrane permeability [3]
  • Octanoate prodrug moiety: The C9 octanoyl ester (CH₃(CH₂)₆COO-) provides lipophilicity, enabling intracellular retention in respiratory tissues [5]
  • Guanidino retention: Maintains the critical interaction with neuraminidase's conserved active-site glutamic acid (Glu119), preserving efficacy against oseltamivir-resistant strains (e.g., H1N1-H275Y) [4] [6]

The active metabolite laninamivir exhibits 3–10-fold greater potency than zanamivir against influenza B neuraminidases due to improved active-site accommodation [3] [7].

Prodrug Design and Hydrolysis Mechanisms

The octanoate esterification represents a sophisticated prodrug strategy targeting pulmonary-specific activation:

Table 2: Prodrug Activation Parameters

ParameterLaninamivir OctanoateActive Metabolite (Laninamivir)
Molecular weight490.55 g/mol360.34 g/mol
Key functional groupOctanoyl esterCarboxylate
Enzymatic activationEsterase-mediated hydrolysisN/A
Site of conversionPulmonary epitheliumN/A
Lung tissue half-life~4 hours>240 hours

Activation mechanism:

  • Inhalation delivery: Administered as dry powder via high-resistance TwinCaps® inhaler, generating particles optimized for bronchial deposition [3]
  • Esterase hydrolysis: Airway epithelial cell carboxylesterases cleave the octanoyl chain, releasing laninamivir within 4–8 hours post-inhalation [5]
  • Intracellular trapping: The de-esterified laninamivir's carboxylate group becomes ionized at physiological pH, preventing efflux and enabling prolonged retention (detectable for >10 days) [3] [5]

Pharmacokinetic studies demonstrate laninamivir concentrations in epithelial lining fluid (ELF) reach 8.57 μg/mL within 4 hours post-inhalation and maintain levels >0.9 μg/mL (IC₅₀ for most neuraminidases) for 240 hours due to this "depot effect" [5]. The octanoate chain length balances lipophilicity for cellular uptake with hydrolysis kinetics – shorter esters show faster activation but reduced retention, while longer chains impede esterase accessibility [3].

Crystallographic and Spectroscopic Properties

X-ray crystallography reveals critical binding motifs when laninamivir complexes with neuraminidase:

  • Group 1 NA (N1/N5): Engages the 150-cavity (residues 147–152) through hydrogen bonding between the guanidino group and Asp151, and hydrophobic interactions with the octanoyl chain [4]
  • Group 2 NA (N2/N9): Lacks the 150-cavity, resulting in distinct orientation where the glycerol side chain forms salt bridges with Arg224 instead [4]
  • Oseltamivir-resistant mutants (H275Y): Laninamivir maintains binding through water-mediated hydrogen bonds between the 7-methoxy group and Tyr275, a region where oseltamivir experiences steric clash [4] [6]

Table 3: Spectroscopic Characterization

TechniqueKey SignaturesStructural Assignment
IR spectroscopy1740 cm⁻¹ (strong)C=O stretch (ester)
1630 cm⁻¹ (broad)Guanidino C=N stretch
3400-3200 cm⁻¹O-H/N-H stretches (hydrate)
¹H NMR (DMSO-d₆)δ 1.25 (t, 8H)Octanoyl -(CH₂)₆-
δ 3.40 (s, 3H)7-OCH₃
δ 5.15 (m, 1H)C3 proton
¹³C NMRδ 172.8, 166.5Ester/acid carbonyls
δ 157.2Guanidino carbon

Crystal packing shows hydrogen bonding networks between the monohydrate's water molecule, carboxylic acid oxygen, and guanidino nitrogen, stabilizing the lattice. The octanoyl chain adopts extended conformations facilitating crystal stacking, with calculated density of 1.29 g/cm³ [2] [6].

Properties

CAS Number

1233643-88-3

Product Name

Laninamivir octanoate monohydrate

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate

Molecular Formula

C21H38N4O9

Molecular Weight

490.554

InChI

InChI=1S/C21H36N4O8.H2O/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30;/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25);1H2/t13-,14+,17+,18+,19+;/m0./s1

InChI Key

IBFFAVWCRFPPNZ-QZAMVOJNSA-N

SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O.O

Solubility

Soluble in DMSO

Synonyms

Laninamivir Octanoate Monohydrate; CS-8958; CS 8958; CS8958; Inavir

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.